Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
Methyl 2,4-dioxo-1,3-diazaspiro[45]decane-8-carboxylate is a heterocyclic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate typically involves a multi-step process. One common method includes the reaction of a suitable hydantoin derivative with an appropriate esterifying agent. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace a functional group on the compound.
Common Reagents and Conditions
The reactions often require specific conditions to proceed efficiently. For instance, oxidation reactions may need acidic or basic conditions, while reduction reactions are usually carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for its potential to act as an enzyme inhibitor.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
Uniqueness
Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14N2O4 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-16-7(13)6-2-4-10(5-3-6)8(14)11-9(15)12-10/h6H,2-5H2,1H3,(H2,11,12,14,15) |
InChI Key |
NEFVHCKIEYATMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2(CC1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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